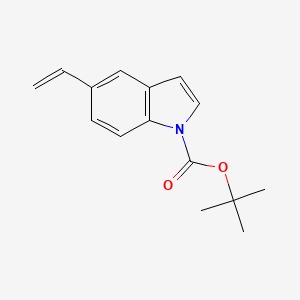

tert-Butyl-5-vinyl-1H-indole-1-carboxylate

Description

tert-Butyl-5-vinyl-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl carbamate group at the 1-position and a vinyl substituent at the 5-position of the indole ring. The tert-butyl group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic processes, while the vinyl group introduces reactivity for further functionalization, such as cross-coupling or polymerization reactions. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its modular structure for derivatization in drug discovery .

Properties

IUPAC Name |

tert-butyl 5-ethenylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h5-10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQQESOZZJGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735979 | |

| Record name | tert-Butyl 5-ethenyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561307-68-4 | |

| Record name | tert-Butyl 5-ethenyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl-5-vinyl-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and vinyl compounds under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

tert-Butyl-5-vinyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted indole derivatives.

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of indole derivatives. Its vinyl group allows for further functionalization through various chemical reactions, including:

- Cross-coupling Reactions : The vinyl group can participate in Heck and Suzuki coupling reactions, facilitating the formation of complex molecular architectures.

- Cycloaddition Reactions : The compound can undergo [2+2] cycloadditions to form cyclobutane derivatives, which are valuable in drug development.

Medicinal Chemistry

tert-Butyl-5-vinyl-1H-indole-1-carboxylate has shown potential in medicinal chemistry due to its biological activity:

- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression.

- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease treatment.

Anticancer Activity

A study demonstrated that derivatives of tert-butyl indole compounds exhibited potent activity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, indicating potential for therapeutic use in oncology.

Neuroprotective Studies

Another investigation explored the neuroprotective effects of indole derivatives, including tert-butyl-5-vinyl-1H-indole-1-carboxylate, on neuronal cells exposed to oxidative stress. Results showed a significant reduction in cell death and improvement in cell viability, suggesting its role as a neuroprotectant.

Mechanism of Action

The mechanism of action of tert-Butyl-5-vinyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl-5-vinyl-1H-indole-1-carboxylate can be contextualized by comparing it with analogous tert-butyl-protected indole derivatives. Key points of comparison include substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

- tert-Butyl-5-phenyl-1H-indole-1-carboxylate (): Substituent: Phenyl group at position 5. This compound is used in materials science and as a precursor for bioactive molecules. Applications: Intermediate in synthesizing kinase inhibitors or fluorescent probes .

(E)-tert-Butyl-6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate () :

- Substituent : Mesylate-functionalized propenyl group at position 6.

- Properties : The mesylate acts as a leaving group, enabling nucleophilic substitution. Position 6 substitution alters steric hindrance compared to position 5 analogs.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to generate biaryl indoles .

Ring Saturation and Functional Group Variation

- tert-Butyl-5-aminoindoline-1-carboxylate (): Structure: Indoline (saturated indole) with an amino group at position 5. Properties: The saturated ring reduces aromaticity, altering electronic properties. The amino group enables conjugation or hydrogen bonding. Applications: Precursor for antidepressants or serotonin receptor modulators .

Physicochemical Properties

- Solubility : The vinyl substituent in the target compound may reduce solubility in polar solvents compared to -CF₃ or -NH₂ analogs.

- Crystallinity : Phenyl and -CF₃ substituents enhance crystallinity due to strong intermolecular interactions, whereas vinyl derivatives may exhibit lower melting points .

Biological Activity

tert-Butyl-5-vinyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. This article reviews the biological activity of tert-butyl-5-vinyl-1H-indole-1-carboxylate, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

tert-Butyl-5-vinyl-1H-indole-1-carboxylate can be synthesized through various methods, including the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions. This compound features a tert-butyl group and a vinyl group, which influence its reactivity and biological activity.

The biological activity of tert-butyl-5-vinyl-1H-indole-1-carboxylate is largely attributed to its interaction with specific molecular targets:

- Receptor Binding : The indole ring system allows it to bind with high affinity to various receptors, potentially modulating receptor activity.

- Enzyme Inhibition : It may inhibit certain enzymes, influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that tert-butyl-5-vinyl-1H-indole-1-carboxylate exhibits several notable biological activities:

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. Studies have shown that compounds similar to tert-butyl-5-vinyl-1H-indole-1-carboxylate can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering apoptotic pathways via mitochondrial dysfunction .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. For instance, it has shown effectiveness against strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new anti-tuberculosis drugs .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that tert-butyl-5-vinyl-1H-indole-1-carboxylate may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Research Findings and Case Studies

A compilation of research findings showcases the biological activity of tert-butyl-5-vinyl-1H-indole-1-carboxylate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.